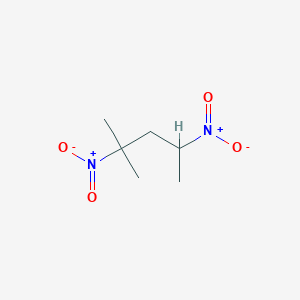![molecular formula C17H16O B14609901 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one CAS No. 59089-14-4](/img/structure/B14609901.png)
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one is an organic compound with a complex structure It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl ethenyl group and an ethanone moiety
準備方法
The synthesis of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylbenzaldehyde and acetophenone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may include optimization of reaction parameters to increase yield and purity.
化学反応の分析
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions, including nitration, sulfonation, and halogenation, can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions: The reactions typically require specific reagents, solvents, and conditions such as temperature and pH to proceed efficiently.
科学的研究の応用
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a pharmaceutical agent.
Medicine: Research explores its potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one involves its interaction with molecular targets:
Molecular Targets: The compound may bind to specific enzymes, receptors, or proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
類似化合物との比較
1-{3-[2-(4-Methylphenyl)ethenyl]phenyl}ethan-1-one can be compared with similar compounds:
Similar Compounds: Compounds such as 4-methylacetophenone, 4-methylbenzaldehyde, and 4-methylphenyl ethanone share structural similarities.
特性
CAS番号 |
59089-14-4 |
|---|---|
分子式 |
C17H16O |
分子量 |
236.31 g/mol |
IUPAC名 |
1-[3-[2-(4-methylphenyl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C17H16O/c1-13-6-8-15(9-7-13)10-11-16-4-3-5-17(12-16)14(2)18/h3-12H,1-2H3 |
InChIキー |
XBAWKHLURJWKKB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Titanium(3+) tris[(trimethylsilyl)methanide]](/img/structure/B14609825.png)








![1-[Acetyl(methyl)amino]-4-methylpenta-1,3-dien-3-yl acetate](/img/structure/B14609871.png)

![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-1H-pyrazol-4-ol](/img/structure/B14609883.png)
